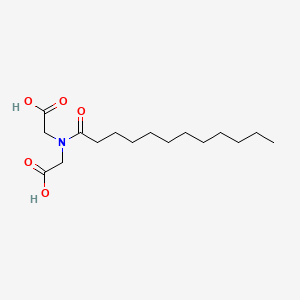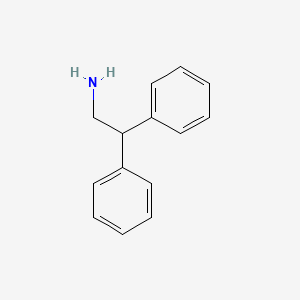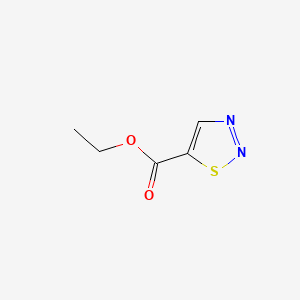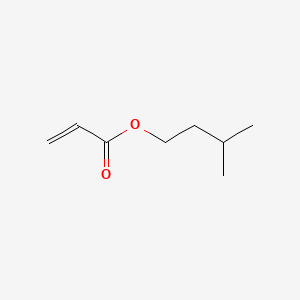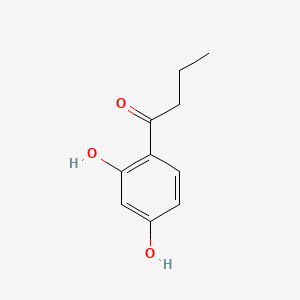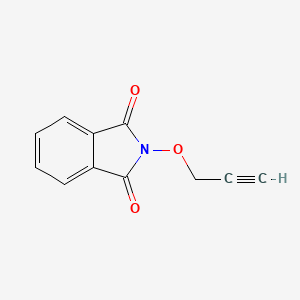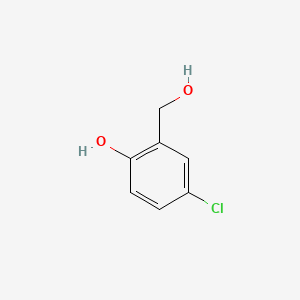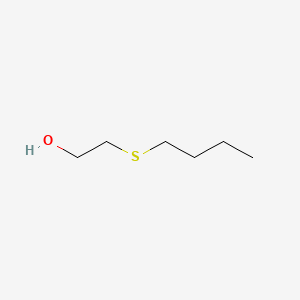
4-ベンジルオキサゾリジン-2-オン
概要
説明
4-Benzyl-1,3-oxazolidin-2-one is a derivative of oxazolidinone . It is used as a chiral auxiliary in the synthesis of (S)-equol and for the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid . The molecular formula of 4-Benzyl-1,3-oxazolidin-2-one is C10H11NO2 .
Synthesis Analysis
The synthesis of 4-Benzyl-1,3-oxazolidin-2-one involves an efficient approach towards the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1,3-oxazolidin-2-one consists of a 1,3-oxazolidin-2-one ring with a benzyl group attached to the 4-position .
Chemical Reactions Analysis
The chemical reactions involving 4-Benzyl-1,3-oxazolidin-2-one are quite diverse. For instance, it has been used in the synthesis of (S)-equol . It has also been used in the asymmetric synthesis of (3 R)- and (3 S)-piperazic acid .
科学的研究の応用
キラル補助剤を用いた不斉アルキル化
この化合物は、不斉アルキル化におけるキラル補助剤として使用されます。これは、さまざまなエナンチオマー的に純粋な化合物の合成における重要なステップです。 アルキル化プロセス中に高いエナンチオ選択性を達成するのに役立ちます .
(S)-エクオールの合成
(S)-エクオールは、ヒトの健康に潜在的な利点がある非ステロイド性エストロゲンであり、4-ベンジルオキサゾリジン-2-オンを使用して合成できます。 この合成経路は、(S)-エクオールの生物学的活性のために重要です .
キラル安定化イリドの調製と官能基化
この化合物は、キラルな安定化イリドの調製と官能基化に関与しています。 これらのイリドは、さまざまな立体選択的合成反応における中間体です .
ピペラジン酸の不斉合成
4-ベンジルオキサゾリジン-2-オンは、ピペラジン酸の不斉合成に使用されます。ピペラジン酸は、複雑な天然物や医薬品の合成のための重要なビルディングブロックです .
抗菌剤合成
4-ベンジルオキサゾリジン-2-オンを含むオキサゾリジン-2-オン誘導体は、リネゾリッドなどの抗菌剤の合成に使用されます。 これらの化合物は、細菌感染症と闘う可能性について広く研究されてきました .
オキサゾリジン-2-オン骨格の立体選択的合成
4,5-二置換オキサゾリジン-2-オン骨格の合成に対する効率的なアプローチには、この化合物が含まれます。 これらの骨格は、医薬品やその他の生物活性分子の開発に不可欠です .
黄色ブドウ球菌に対する抗菌活性
オキサゾリジン誘導体の抗菌活性は、黄色ブドウ球菌株、特に乳腺炎感染症を持つ動物から分離された株に対して試験されています。 これは、獣医学におけるその潜在的な用途も強調しています .
将来の方向性
作用機序
Target of Action
The primary target of 4-Benzyloxazolidin-2-One, also known as 4-Benzyl-1,3-oxazolidin-2-one, is MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), an enzyme in the menaquinone (MK) biosynthetic pathway . This pathway is crucial for the survival of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB), under hypoxic conditions .
Mode of Action
4-Benzyloxazolidin-2-One interacts with its target, MenA, inhibiting its function in the MK biosynthetic pathway . This inhibition disrupts the electron transport chain (ETC) in the cell membrane of Mtb, which is essential for ATP production and other functions .
Biochemical Pathways
The MK biosynthetic pathway, which 4-Benzyloxazolidin-2-One affects, is responsible for the synthesis of MK, an important carrier molecule within the mycobacterial ETC . By inhibiting MenA, 4-Benzyloxazolidin-2-One disrupts this pathway, leading to a disruption in the ETC and, consequently, the energy production within the Mtb cell .
Pharmacokinetics
It’s worth noting that the compound has shown potent activity against mena and mtb, indicating its bioavailability .
Result of Action
The result of 4-Benzyloxazolidin-2-One’s action is the inhibition of the MK biosynthetic pathway, leading to disruption of the ETC and energy production within the Mtb cell . This leads to the death of the Mtb cell, making 4-Benzyloxazolidin-2-One a potential therapeutic agent for TB .
Action Environment
It’s important to note that the compound’s effectiveness against mtb suggests that it can function effectively in the hypoxic conditions within infected granulomas, where mtb typically resides .
生化学分析
Cellular Effects
Given its role in asymmetric alkylation, it may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known to be involved in asymmetric alkylation, suggesting it may bind to certain biomolecules and influence enzyme activity
Metabolic Pathways
It’s known that this compound is used as a chiral auxiliary in asymmetric alkylation , suggesting it may interact with certain enzymes or cofactors. The specific metabolic pathways it’s involved in, and any effects it may have on metabolic flux or metabolite levels, are not currently known.
特性
IUPAC Name |
4-benzyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOFMLDBXPDXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339895 | |
| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40217-17-2 | |
| Record name | 4-Benzyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-2-oxazolidinone, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WNE43KJ2MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


